![molecular formula C10H17N3O2 B1449682 tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate CAS No. 1692905-98-8](/img/structure/B1449682.png)
tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate
Overview
Description
Scientific Research Applications
Synthesis of Novel Antibiotics
tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate: serves as an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic. This antibiotic shows strong activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa .
Development of Anti-inflammatory Drugs
The pyrazole moiety, present in tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate , is a common feature in many anti-inflammatory drugs . The compound’s derivatives could potentially be used to develop new medications with anti-inflammatory properties.
Creation of Bioactive Molecules
This compound can be utilized to create bioactive molecules that serve as building blocks in drug discovery . These molecules can lead to the development of new pharmaceuticals that target a variety of diseases.
Chemical Biology Experiments
The compound’s derivatives can act as ligands in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This application is particularly useful in chemical biology experiments for bioconjugation purposes.
Material Science Applications
tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate: and its derivatives can be used in material science to synthesize novel materials with potential applications in various industries .
Pharmaceutical Research
The compound is a valuable precursor in the preparation of active pharmaceutical ingredients . Its versatility in forming different derivatives makes it a significant asset in pharmaceutical research and development.
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have attracted attention due to their wide range of physiological and pharmacological activities , suggesting they interact with various biological targets.
Mode of Action
It’s worth noting that pyrazole derivatives are often involved in interactions with their targets that lead to changes in cellular processes .
Biochemical Pathways
Given the broad physiological and pharmacological activities of pyrazole derivatives , it can be inferred that multiple pathways could be influenced.
Result of Action
The wide range of physiological and pharmacological activities of pyrazole derivatives suggests that the compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
tert-butyl N-methyl-N-(1-methylpyrazol-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13(5)8-6-7-12(4)11-8/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNOBZMTMVKCMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NN(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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